molecular formula C20H17FN2O4S B11260940 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B11260940
M. Wt: 400.4 g/mol
InChI Key: KSIIGPHAPJTDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorobenzenesulfonyl, tetrahydroquinoline, and furan carboxamide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Coupling with Furan-2-Carboxamide: The final step involves the coupling of the sulfonylated tetrahydroquinoline with furan-2-carboxamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and ultimately therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE
  • 5-BROMO-N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE

Uniqueness

N-[1-(4-FLUOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17FN2O4S/c21-15-6-9-17(10-7-15)28(25,26)23-11-1-3-14-5-8-16(13-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)

InChI Key

KSIIGPHAPJTDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.